REACTION_CXSMILES
|
COC(=O)C[CH:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:6][O:7][C:8](=[O:10])[CH3:9]>O1CCOCC1.S(=O)(=O)(O)O>[C:11]1([CH:5]2[CH2:6][O:7][C:8](=[O:10])[CH2:9]2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
4-acetoxy-3-phenyl-butyric acid methyl ester
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
COC(CC(COC(C)=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatile solvents are evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts are extracted with water and brine
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1CC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |